molecular formula C9H14N2O2 B13434016 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone

Cat. No.: B13434016
M. Wt: 182.22 g/mol
InChI Key: CESZMPBHJRRSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is a chemical compound with the molecular formula C9H14N2O2. It is an intermediate in the synthesis of various pharmaceutical compounds and has applications in medicinal chemistry. This compound is known for its role in the synthesis of metabolites used in the treatment of diseases such as diabetes and kidney disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The reaction can be represented as follows:

2CH3OH+NH3(CH3)2NH+2H2O2 \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow (\text{CH}_3)_2\text{NH} + 2 \text{H}_2\text{O} 2CH3​OH+NH3​→(CH3​)2​NH+2H2​O

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinone derivatives, while substitution reactions can produce various substituted pyridinones.

Scientific Research Applications

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds used in the treatment of diseases such as diabetes and kidney disease.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone: A metabolite of Pirfenidone used in the treatment of kidney disease.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.

Uniqueness

5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is unique due to its specific chemical structure and its role as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in undergoing different chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-3-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-11(2)6-7-4-8(13-3)9(12)10-5-7/h4-5H,6H2,1-3H3,(H,10,12)

InChI Key

CESZMPBHJRRSKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC(=O)C(=C1)OC

Origin of Product

United States

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